![molecular formula C12H14N2O5 B11050488 4-Nitrobenzyl morpholine-4-carboxylate](/img/structure/B11050488.png)
4-Nitrobenzyl morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrobenzyl morpholine-4-carboxylate is a chemical compound with the molecular formula C11H14N2O3 It is a derivative of morpholine, a heterocyclic amine, and features a nitrobenzyl group attached to the morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrobenzyl morpholine-4-carboxylate typically involves the reaction of morpholine with 4-nitrobenzyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrobenzyl morpholine-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Iron powder, ammonium chloride, ethanol, and water at 80°C for 4 hours.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Reduction: 4-(Morpholin-4-ylmethyl)phenylamine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitrobenzyl morpholine-4-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-nitrobenzyl morpholine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also interact with biological macromolecules, influencing their function and activity .
Similar Compounds:
4-Nitrobenzyl morpholine: Similar structure but lacks the carboxylate group.
4-Nitrobenzyl chloride: Precursor in the synthesis of this compound.
Morpholine-4-carboxylate: Lacks the nitrobenzyl group.
Uniqueness: this compound is unique due to the presence of both the nitrobenzyl and morpholine-4-carboxylate groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14N2O5 |
---|---|
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl morpholine-4-carboxylate |
InChI |
InChI=1S/C12H14N2O5/c15-12(13-5-7-18-8-6-13)19-9-10-1-3-11(4-2-10)14(16)17/h1-4H,5-9H2 |
InChI-Schlüssel |
WNIIGJJIMJXTIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.